

Carboxyamidotriazole Orotate (CTO): A Technical Guide to its Signaling Pathway Inhibition

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Compound of Interest

Compound Name: Carboxyamidotriazole Orotate

Cat. No.: B1684363

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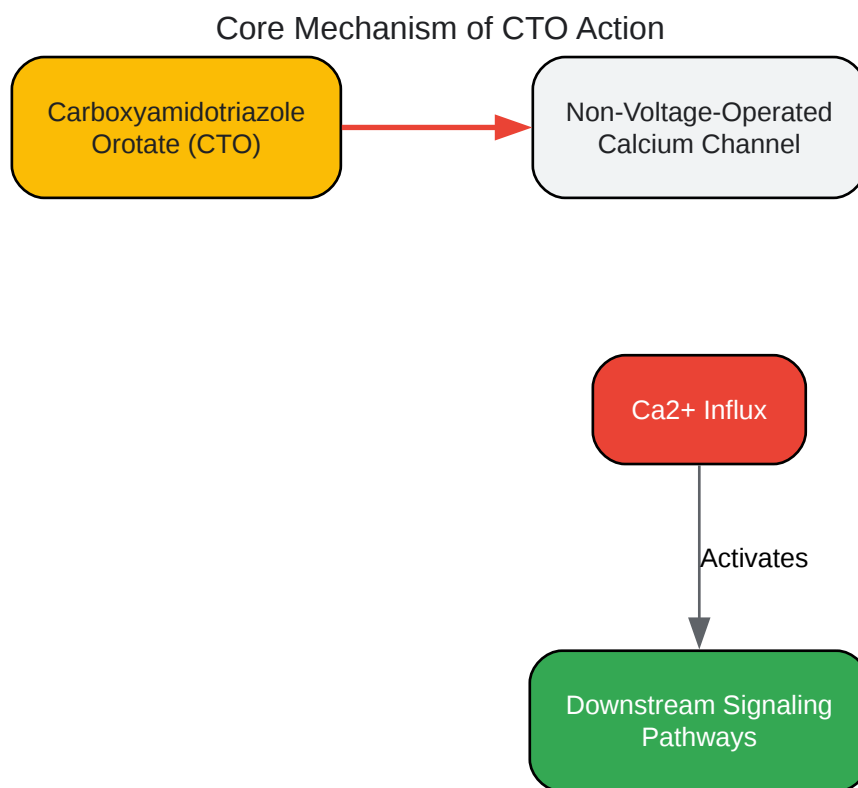
For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels.[1][2] This primary mechanism disrupts intracellular calcium signaling, a critical component of numerous cellular processes, leading to the modulation of multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core signaling pathways inhibited by CTO, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Calcium Influx

CTO's primary molecular target is the non-voltage-operated calcium channels on the cell membrane. By inhibiting these channels, CTO blocks the influx of extracellular calcium into the cell, a key event that triggers a cascade of intracellular signaling.[3] This disruption of calcium homeostasis is the foundational mechanism through which CTO exerts its anti-cancer effects.

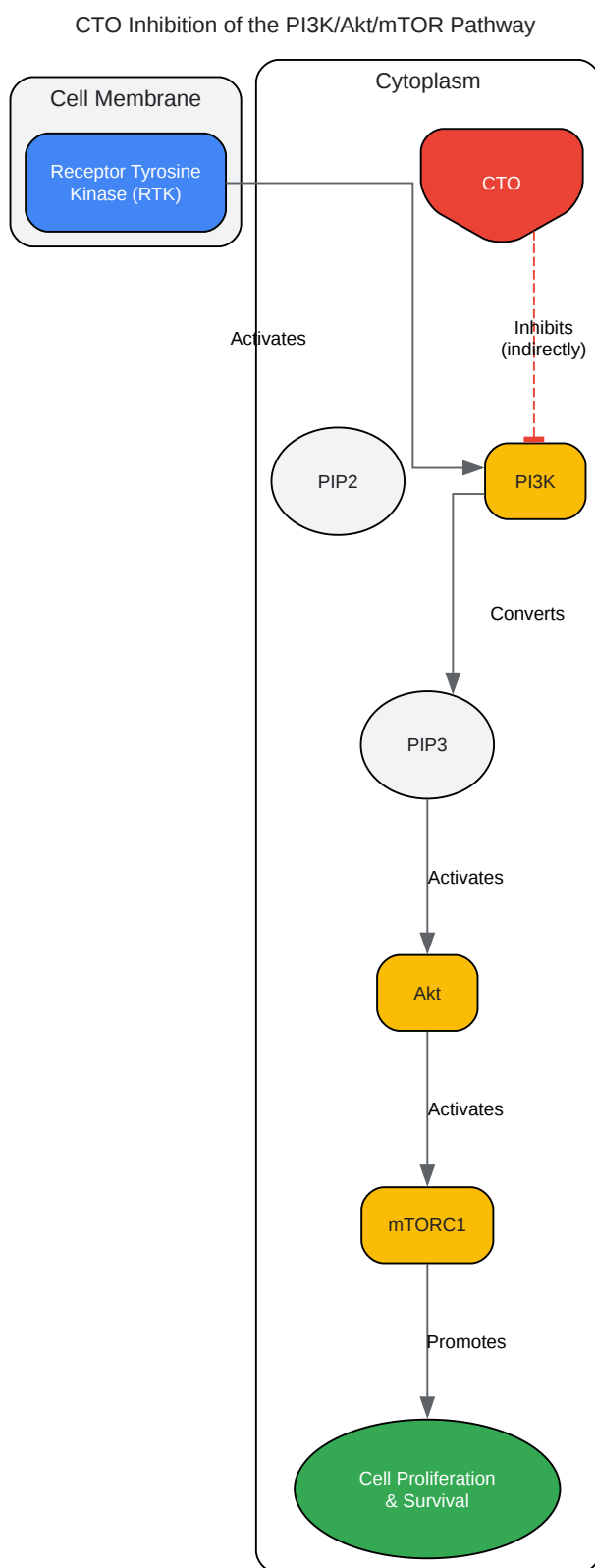


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Caption: Core mechanism of **Carboxyamidotriazole Orotate (CTO)** action.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. CTO has been shown to modulate this pathway, although specific IC₅₀ values for CTO against individual kinases in this pathway are not readily available in the public domain. The inhibitory effect is believed to be a downstream consequence of the disruption of calcium signaling.[3]



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Caption: CTO's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

Specific IC50 values for **Carboxyamidotriazole Orotate** against key kinases in the PI3K/Akt/mTOR pathway are not available in the reviewed literature. Research has focused on the downstream effects of CTO on this pathway.

Experimental Protocols

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

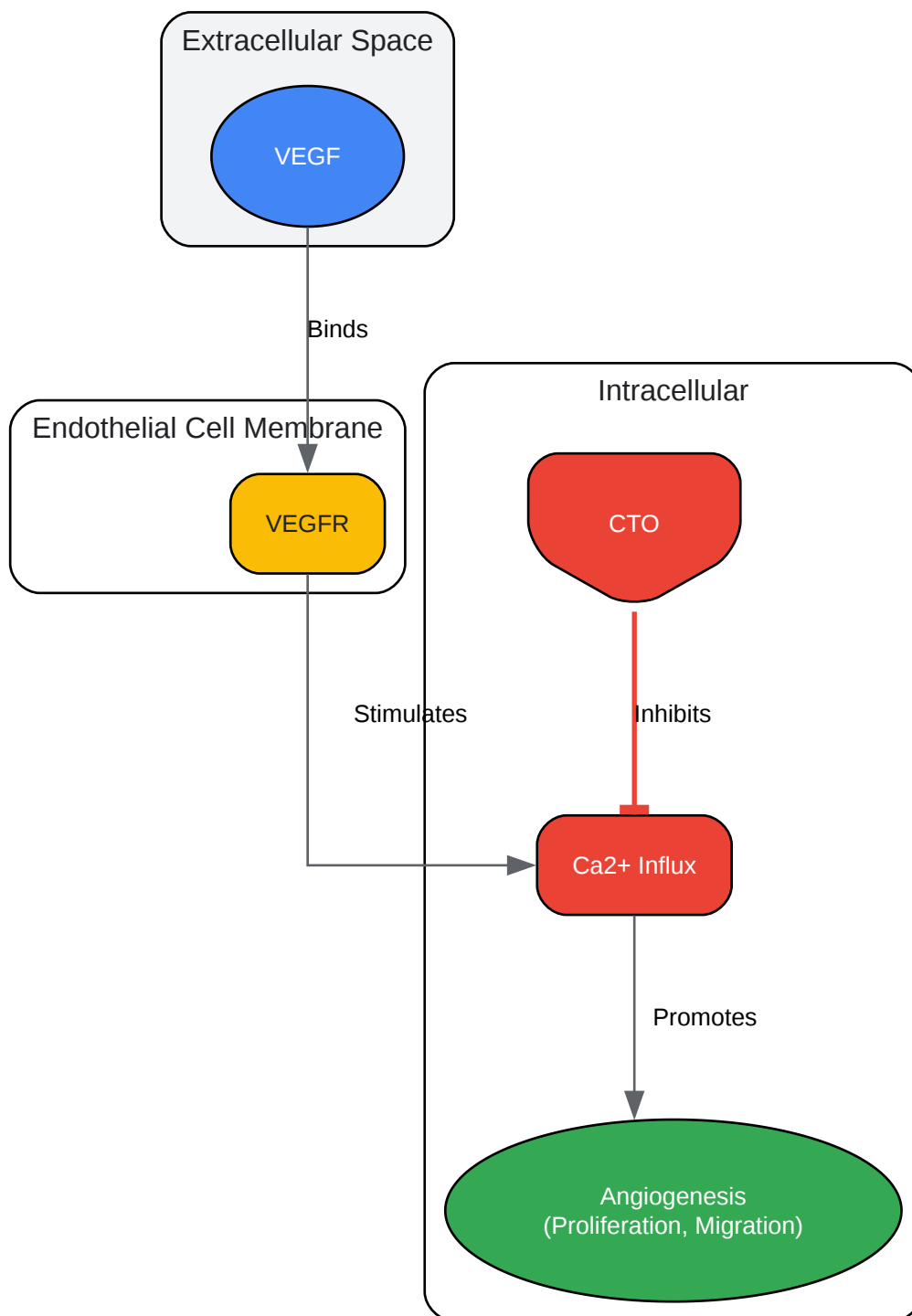
While a specific protocol for CTO is not detailed in the literature, a general methodology for assessing the phosphorylation status of key proteins in this pathway is as follows:

- **Cell Culture and Treatment:** Cancer cell lines are cultured to 70-80% confluency and then treated with varying concentrations of CTO for specified time periods. A vehicle control (e.g., DMSO) is run in parallel.
- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).
- **Detection:** After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Angiogenesis and VEGF Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key driver of this process. CTO has demonstrated anti-angiogenic properties by interfering with VEGF signaling, an effect also linked to its primary mechanism of calcium channel blockade.[4]

CTO Inhibition of VEGF-Mediated Angiogenesis



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Caption: CTO's disruption of VEGF-induced angiogenesis.

Quantitative Data

Parameter	Cell Line	Value	Reference
IC50 (Cell Proliferation)	HUVEC	1 μ M (for CAI)	[1]

Note: Data is for Carboxyamidotriazole (CAI), the parent compound of CTO.

Experimental Protocols

In Vitro Angiogenesis Assay (Tube Formation Assay)

A detailed protocol for CTO is not available, but a general method is as follows:

- **Matrigel Coating:** 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
- **Cell Seeding:** Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
- **Treatment:** The cells are treated with various concentrations of CTO or a vehicle control. A positive control, such as VEGF, is also used.
- **Incubation:** The plate is incubated at 37°C for a period sufficient to allow for tube formation (typically 6-24 hours).
- **Visualization and Quantification:** The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Clinical Data Summary

CTO has been evaluated in several clinical trials, notably for glioblastoma. The data from these trials provide insights into its safety, tolerability, and preliminary efficacy.

Phase IB Study in Glioblastoma (NCT01107522)[3][5]

Parameter	Cohort 1 (Recurrent Glioma)	Cohort 2 (Newly Diagnosed GBM)
Number of Patients	27	15
CTO Dosage	219 to 812.5 mg/m ² once daily	219 to 481 mg/m ² /d once daily
Combination Therapy	Temozolomide (150 mg/m ²)	Radiotherapy and Temozolomide (75 mg/m ² /d, then 150-200 mg/m ²)
Recommended Phase II Dose	600 mg/d flat dose	Not specified
Response Rate	6 Partial Responses, 1 Complete Response	Not applicable
Median Progression-Free Survival	Not specified	15 months
2-Year Overall Survival	Not specified	62%

Conclusion

Carboxyamidotriazole Orotate represents a promising anti-cancer agent with a unique mechanism of action centered on the inhibition of non-voltage-operated calcium channels. This primary action leads to the downstream modulation of critical signaling pathways, including PI3K/Akt/mTOR and VEGF, thereby inhibiting tumor growth and angiogenesis. While further research is needed to elucidate the precise quantitative interactions with specific molecular targets, the available preclinical and clinical data underscore the therapeutic potential of CTO. The experimental frameworks provided in this guide offer a foundation for future investigations into the nuanced mechanisms of this compound.

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